molecular formula C13H20N2 B1349162 (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine CAS No. 626216-69-1

(4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine

Cat. No.: B1349162
CAS No.: 626216-69-1
M. Wt: 204.31 g/mol
InChI Key: LIXDUPDEYUFILL-UHFFFAOYSA-N
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Description

(4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine is an organic compound with a complex structure that includes a cyclohexyl ring substituted with a methyl group and a pyridinylmethylamine moiety

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Typical reagents include alkyl halides and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.

Mechanism of Action

The mechanism of action of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of spermidine synthase, an enzyme involved in polyamine biosynthesis . This inhibition can affect cellular processes such as DNA stabilization, protein synthesis, and cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine is unique due to its combination of a cyclohexyl ring with a pyridinylmethylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-methyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-4-6-13(7-5-11)15-10-12-3-2-8-14-9-12/h2-3,8-9,11,13,15H,4-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXDUPDEYUFILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901256855
Record name N-(4-Methylcyclohexyl)-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626216-69-1
Record name N-(4-Methylcyclohexyl)-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626216-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methylcyclohexyl)-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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